Dicyclohexyl ether
Overview
Description
Dicyclohexyl ether is a chemical compound with the formula C12H22O . It consists of 35 atoms, including 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom .
Synthesis Analysis
Dicyclohexyl ether can be synthesized through a few methods. One common method is the Williamson synthesis of ethers, which involves an SN2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the acid-catalyzed dehydration of primary alcohols . This process involves the protonation of a hydroxyl group to give the conjugate acid, followed by an SN2 reaction to give the symmetrical ether .Molecular Structure Analysis
The Dicyclohexyl ether molecule contains a total of 36 bonds. There are 14 non-H bonds, 2 rotatable bonds, 2 six-membered rings, and 1 ether (aliphatic) .Chemical Reactions Analysis
Ethers, including Dicyclohexyl ether, are known to undergo cleavage of the C–O bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Scientific Research Applications
Supramolecular Chemistry
- Dicyclohexyl ether and related compounds play a significant role in supramolecular chemistry. The discovery of crown ethers, such as dicyclohexano-18-crown-6 (DC18C6), initiated extensive research on cyclic polyether macrocyclic compounds, demonstrating selective affinity for specific metal ions and enabling the study of molecular recognition processes (Izatt, 2017).
Catalysis and Chemical Synthesis
- Dicyclohexyl ether derivatives have been synthesized for various applications, including the development of novel materials. For instance, the synthesis of dicyclohexeno-18-crown-6 ethers offers a framework for preparing diverse functionalized derivatives, highlighting the versatility of these compounds in chemical synthesis (Beek et al., 2020).
Metal Ion Extraction and Separation
- Macrocyclic compounds like dicyclohexyl ether derivatives are used in the extraction and separation of platinum and rhodium from chloride solutions. Their ability to form stable complexes with these metal ions makes them useful in the preparation of functional materials (Jyothi & Lee, 2016).
Hydrogenolysis and Chemical Transformations
- Studies on RuFe/CeO2 catalysts in the hydrodeoxygenation of diphenyl ether showed that dicyclohexyl ether can be a product in reactions where hydrogenolysis of C-O bonds is enhanced. This illustrates its role in complex chemical transformations (Zhang et al., 2021).
Organic Chemistry and Material Science
- The creation of trans-arylcyclohexenes and their utilization in synthesizing cyclic bridged ethers demonstrates the applicability of dicyclohexyl ether in organic chemistry and material science. This highlights its role in the synthesis of complex molecular structures (Day et al., 2018).
Electrochemistry and Sensor Technology
- In electrochemistry and sensor development, dicyclohexyl ether derivatives are utilized for the synthesis and study of aza-crown ethers and their cobalt(II) complexes, showing the importance of these compounds in creating advanced materials and technologies (Banaei et al., 2017).
Environmental Applications
- Dicyclohexyl ether derivatives have been used in environmental applications, such as the separation of technetium from alkaline low-level waste using crown ether-based solvent systems. This demonstrates their role in waste management and environmental remediation (Sharma et al., 2018).
Mechanism of Action
The mechanism of action for Dicyclohexyl ether involves the protonation of the ether oxygen to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Safety and Hazards
Future Directions
While specific future directions for Dicyclohexyl ether were not found, ethers in general are used in dyes, perfumes, oils, waxes, and other industrial uses . The synthesis of ethers is an active area of research, with recent work exploring new methods for ether synthesis from alkenes, tertiary alkyl halides, and alkoxymercuration .
properties
IUPAC Name |
cyclohexyloxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDXZFSOHJRGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196843 | |
Record name | 1,1'-Oxybis(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl ether | |
CAS RN |
4645-15-2 | |
Record name | 1,1′-Oxybis[cyclohexane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4645-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Oxybis(cyclohexane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclohexyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Oxybis(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-oxybis(cyclohexane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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